molecular formula C13H9F3O3 B15064377 1-(Trifluoromethoxy)naphthalene-2-acetic acid

1-(Trifluoromethoxy)naphthalene-2-acetic acid

Cat. No.: B15064377
M. Wt: 270.20 g/mol
InChI Key: DQOJRXXUXWTLQM-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-2-acetic acid is an organic compound with the molecular formula C13H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-2-acetic acid typically involves the introduction of the trifluoromethoxy group to a naphthalene derivative, followed by the formation of the acetic acid moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-2-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: Similar structure but lacks the trifluoromethoxy group.

    2-Naphthaleneacetic acid: Similar structure with the acetic acid moiety attached at a different position.

    Indole-3-acetic acid: A structurally related compound with a different aromatic ring system.

Uniqueness: 1-(Trifluoromethoxy)naphthalene-2-acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[1-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-12-9(7-11(17)18)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,17,18)

InChI Key

DQOJRXXUXWTLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CC(=O)O

Origin of Product

United States

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